![molecular formula C28H31NO10 B1227130 Menogaril CAS No. 71628-96-1](/img/structure/B1227130.png)
Menogaril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. Menogaril intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)
A semisynthetic anthracycline with the amino sugar on the D ring. It displays broad-spectrum antineoplastic activity against a variety of tumors.
Aplicaciones Científicas De Investigación
1. Menogaril in Cancer Treatment
Menogaril, a semisynthetic anthracycline antibiotic, has been extensively studied for its applications in cancer treatment. Research has explored its effects on various cancer types, including lymphomas and solid tumors. Key findings include:
- Low-Grade Non-Hodgkin's Lymphoma: A phase II study revealed moderate activity of menogaril in treating low-grade non-Hodgkin's lymphoma with partial responses in some patients (Skillings et al., 1991).
- Leukemia Cells: Menogaril demonstrated significant antitumor activity against L1210 mouse leukemia cells both in vitro and in vivo (Adams & Bhuyan, 1986).
- Advanced Cancers: In a phase I study, menogaril showed potential in treating patients with advanced solid tumors, although it was primarily associated with leukopenia as a dose-limiting toxicity (Brown et al., 1987).
- Prostate Cancer: A phase II trial indicated that menogaril caused leukopenia in most patients with hormone-refractory prostate cancer, and its antitumor activity was limited (Obasaju et al., 2001).
2. Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics and systemic bioavailability of menogaril is crucial for optimizing its therapeutic use:
- Pharmacokinetics in Animals: Studies on mice, dogs, and monkeys showed that menogaril plasma concentration-time curves declined in a multiexponential manner. Its systemic clearance and volume of distribution varied across species (Adams et al., 1989).
- Metabolism and Excretion: Menogaril's metabolism and excretion were extensively studied in patients, with findings indicating that its major plasma fluorescent species was itself, with only trace amounts of N-demethyl menogaril observed (Egorin et al., 1986).
3. Mechanism of Action
Research into menogaril’s mechanism of action has provided insights into its potential therapeutic applications:
- Topoisomerase II Inhibition: Menogaril inhibits DNA topoisomerase II by stabilizing cleavable complexes, which is important for its antitumor activity (Ono et al., 1992).
Propiedades
Número CAS |
71628-96-1 |
---|---|
Nombre del producto |
Menogaril |
Fórmula molecular |
C28H31NO10 |
Peso molecular |
541.5 g/mol |
Nombre IUPAC |
(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1 |
Clave InChI |
LWYJUZBXGAFFLP-KIWNRLSNSA-N |
SMILES isomérico |
C[C@@]1(C[C@@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O |
SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
SMILES canónico |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Vida útil |
Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination; total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark. |
Solubilidad |
H2O insoluble (<0.01) (mg/mL) pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL) pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL) 95% EtOH 0.05 (mg/mL) 10% aq. DMA 0.8 (mg/mL) DSMO 4 (mg/mL) DMA 10 (mg/mL) |
Sinónimos |
7-con-O-Methylnogarol 7-O-Methylnogarol 7-OMEN Menogaril Menogaril, (11 beta)-Isomer Menogaril, (13 beta)-Isomer Menogaril, (5 alpha)-Isomer Menogaril, (5 alpha,11 beta)-Isomer Menogarol NSC 269148 NSC-269148 NSC269148 Tomosar TUT 7 TUT-7 TUT7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.